molecular formula C14H16BrClN2O2 B6058337 5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide

Cat. No.: B6058337
M. Wt: 359.64 g/mol
InChI Key: MTXXBZRZTJEUTC-UHFFFAOYSA-N
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Description

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide is a synthetic organic compound that belongs to the class of benzamides

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide typically involves multiple steps, including halogenation and amide formation. One common method involves the halogenation of a benzene ring to introduce bromine and chlorine atoms, followed by the formation of an amide bond with a pyrrolidinone derivative. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

    Substitution: The presence of halogen atoms makes the compound susceptible to nucleophilic substitution reactions, where halogens can be replaced by other functional groups.

Common Reagents and Conditions:

    Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Nucleophiles: Nucleophiles such as amines and thiols can participate in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized benzamides.

Scientific Research Applications

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound can be used to study protein-ligand interactions and enzyme inhibition.

    Industry: The compound may be utilized in the development of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and the pyrrolidinone ring can influence its binding affinity and specificity. The compound may modulate biological pathways by inhibiting or activating target proteins, leading to various physiological effects.

Comparison with Similar Compounds

  • 5-bromo-2-chloropyridine
  • 5-bromo-2-fluoropyridine
  • 5-bromo-2-chloro-N-isopropylbenzamide

Comparison: Compared to similar compounds, 5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide is unique due to the presence of the pyrrolidinone ring, which can enhance its chemical reactivity and biological activity

Properties

IUPAC Name

5-bromo-2-chloro-N-[3-(2-oxopyrrolidin-1-yl)propyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BrClN2O2/c15-10-4-5-12(16)11(9-10)14(20)17-6-2-8-18-7-1-3-13(18)19/h4-5,9H,1-3,6-8H2,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTXXBZRZTJEUTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCCNC(=O)C2=C(C=CC(=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.64 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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